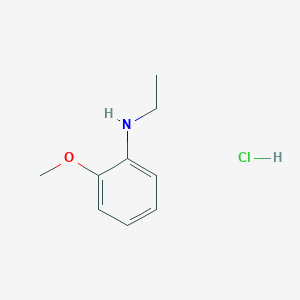

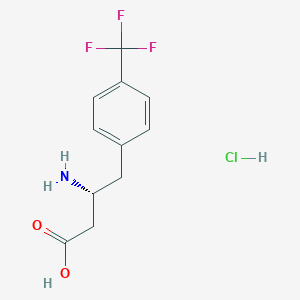

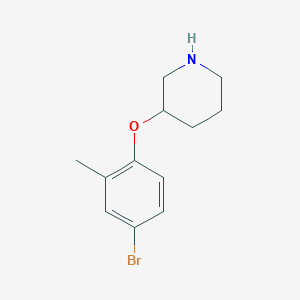

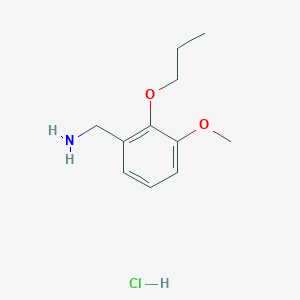

3-(4-Bromo-2-methylphenoxy)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated piperidine derivatives often involves reactions such as Michael addition or annelation processes. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example includes the regiospecific addition of 4-chlorothiophenol to a diazoketone, followed by cyclization to form the piperidine ring . These methods could potentially be adapted for the synthesis of "3-(4-Bromo-2-methylphenoxy)piperidine."

Molecular Structure Analysis

The molecular structure of brominated piperidine derivatives has been studied using techniques such as X-ray crystallography . These studies reveal the conformation of the piperidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, the piperidine ring often adopts a chair conformation with substituents in equatorial or axial positions .

Chemical Reactions Analysis

The reactivity of brominated piperidine derivatives can be influenced by the presence of halogen atoms and other substituents on the piperidine ring. The electronic properties of these substituents can affect the compound's ability to participate in various chemical reactions. For instance, halogenated piperidines have been synthesized as potential σ receptor ligands, indicating their potential to undergo specific biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidine derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These studies provide information on the vibrational and electronic structure of the compounds. Additionally, computational methods like density functional theory (DFT) are used to predict properties such as hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are in good agreement with experimental data . The stability of these molecules is often analyzed using natural bond orbital (NBO) analysis, which assesses hyperconjugative interactions and charge delocalization .

科学的研究の応用

Radiolabeled Probes for σ Receptors

Research has shown that halogenated 4-(phenoxymethyl)piperidines, like 3-(4-Bromo-2-methylphenoxy)piperidine, can be potential σ receptor ligands. One study synthesized several of these compounds and evaluated their affinity and selectivity using in vitro receptor binding assays. They found that these compounds showed promise as probes for in vivo tomographic studies of σ receptors, indicating their potential use in brain and organ imaging (Waterhouse et al., 1997).

Reactions with Lithium Piperidide

Another research focused on the reactions of bromoethoxypyridines with lithium piperidide in piperidine. This study explored the chemical behavior of these compounds, leading to the formation of piperidino groups without rearrangements. Such research highlights the potential of 3-(4-Bromo-2-methylphenoxy)piperidine in chemical synthesis and transformation processes (Plas et al., 2010).

Synthesis of Neuroleptic Agents

A study on the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent, involved the use of piperidine derivatives. This research underlines the role of such compounds in developing drugs for mental health conditions (Nakatsuka et al., 1981).

Safety And Hazards

While specific safety and hazard information for “3-(4-Bromo-2-methylphenoxy)piperidine” was not found in the retrieved papers, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

3-(4-bromo-2-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGTNQNEPZEEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-methylphenoxy)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

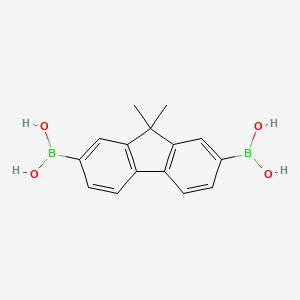

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)